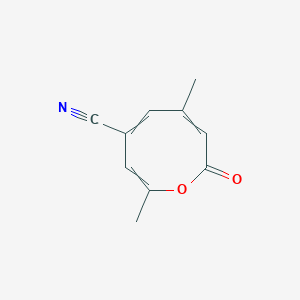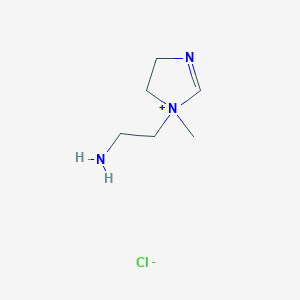
4,8-Dimethyl-2-oxo-2H-oxocine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dimethyl-2-oxo-2H-oxocine-6-carbonitrile is a heterocyclic compound characterized by its unique ring structure containing oxygen and nitrogen atoms. Heterocyclic compounds like this one are known for their diverse chemical properties and wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-2-oxo-2H-oxocine-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication. This method yields high purity products and is considered environmentally friendly .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and solvents that are both efficient and environmentally benign is crucial in industrial settings to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4,8-Dimethyl-2-oxo-2H-oxocine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form oximes or hydrazones, depending on the reagents used.
Reduction: Reduction reactions can convert the nitrile group to primary amines under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydroxylamine or hydrazine in the presence of an acid catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oximes and Hydrazones: Formed through oxidation reactions.
Primary Amines: Resulting from reduction of the nitrile group.
Substituted Derivatives: Various derivatives depending on the nucleophile used in substitution reactions
Scientific Research Applications
4,8-Dimethyl-2-oxo-2H-oxocine-6-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of bioactive molecules with potential anticancer, antiviral, and antibacterial properties.
Materials Science: This compound is utilized in the development of new materials with unique electronic and optical properties.
Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.
Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4,8-Dimethyl-2-oxo-2H-oxocine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of cell proliferation, modulation of immune responses, and disruption of microbial growth .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2H-chromene-3-carbonitriles: Known for their antimicrobial and anticancer properties.
Pyrrolopyrazine Derivatives: Exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects.
2,4-Disubstituted Thiazoles: Used in medicinal chemistry for their antimicrobial properties.
Uniqueness
4,8-Dimethyl-2-oxo-2H-oxocine-6-carbonitrile stands out due to its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer unique chemical properties and reactivity. This makes it a valuable compound for the synthesis of diverse bioactive molecules and materials .
Properties
CAS No. |
92885-05-7 |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2,6-dimethyl-8-oxooxocine-4-carbonitrile |
InChI |
InChI=1S/C10H9NO2/c1-7-3-9(6-11)5-8(2)13-10(12)4-7/h3-5H,1-2H3 |
InChI Key |
SWGKSQHGNKUHGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC(=CC(=C1)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(Diethylamino)-2-methylphenyl]-N'-(2-hydroxyphenyl)urea](/img/structure/B14348710.png)

![5-Methyl-6-{(E)-[(phenanthren-9-yl)imino]methyl}quinazoline-2,4-diamine](/img/structure/B14348729.png)








